molecular formula C20H19N5O4S B2397243 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1021125-65-4

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No.: B2397243
CAS No.: 1021125-65-4
M. Wt: 425.46
InChI Key: CHFMNXXWSXRLEW-UHFFFAOYSA-N
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Description

The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This core is substituted with various functional groups, including a 3,4-dimethoxyphenyl group, an oxyethyl group, and a thiophene-2-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of azole. This ring is substituted at the 3-position with a 3,4-dimethoxyphenyl group, at the 6-position with an oxyethyl group, and at the 2-position with a thiophene-2-carboxamide group .

Scientific Research Applications

Synthesis and Antiproliferative Activity

The compound has been utilized in the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Facile Synthesis Route Development

A new facile route for synthesizing related compounds from similar starting materials has been developed, demonstrating the compound's relevance in creating diverse triazoles (Soleimany et al., 2015).

Novel Ring System Exploration

The compound is involved in the synthesis of novel ring systems like 1,2,4-Triazolo[4,3-a]pyrimidines, which has expanded the possibilities in heterocyclic chemistry (Abdelhamid et al., 2004).

Heteroaromatic Azido Compounds

The chemical has been instrumental in preparing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing its application in complex chemical reactions (Westerlund, 1980).

Antioxidant Ability

Derivatives of the compound have shown significant antioxidant ability, surpassing standard antioxidants in some assays (Shakir et al., 2017).

Cyclocondensation Reactions

It's also been used in cyclocondensation reactions to synthesize new functionalized fused heterocycles with potential microbiological activity (Mohamed et al., 2017).

Synthesis and Structural Analysis

Its derivatives have been synthesized and characterized, with their crystal structure determined via X-ray diffraction studies, showing its importance in molecular structure analysis (Prabhuswamy et al., 2016).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further investigation in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-27-14-6-5-13(12-15(14)28-2)19-23-22-17-7-8-18(24-25(17)19)29-10-9-21-20(26)16-4-3-11-30-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMNXXWSXRLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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